4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride
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Overview
Description
4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride is a synthetic organic compound with a complex structure It contains a pyrrolidine ring substituted with an ethyl group and a 1,3,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the pyrrolidine ring: The oxadiazole intermediate is then reacted with a pyrrolidine derivative, often under nucleophilic substitution conditions.
Introduction of the ethyl group: This step involves the alkylation of the pyrrolidine nitrogen with an ethylating agent.
Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, as well as catalysts to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing heterocyclic structures.
Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate the function of biological targets.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound also contains an oxadiazole ring and has been studied for its energetic properties.
2-amino-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole core and have been investigated for various biological activities.
Uniqueness
4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its pyrrolidine ring and ethyl substituent differentiate it from other oxadiazole derivatives, potentially leading to unique interactions with biological targets or distinct physical properties.
Properties
Molecular Formula |
C10H20Cl2N4O2 |
---|---|
Molecular Weight |
299.19 g/mol |
IUPAC Name |
4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C10H18N4O2.2ClH/c1-3-14(8-4-11-5-9(8)15)6-10-13-12-7(2)16-10;;/h8-9,11,15H,3-6H2,1-2H3;2*1H |
InChI Key |
YDLNBPJFOGIRQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NN=C(O1)C)C2CNCC2O.Cl.Cl |
Origin of Product |
United States |
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